molecular formula C19H19N3O6S2 B4695058 3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B4695058
M. Wt: 449.5 g/mol
InChI Key: JMJIZPSAMGNBEX-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a benzamide derivative featuring a trimethoxy-substituted aromatic ring linked to a sulfamoylphenyl group bearing a thiazole moiety. The thiazole ring and sulfamoyl group contribute to its polarity and hydrogen-bonding capacity, critical for molecular recognition in pharmacological contexts .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-26-15-10-12(11-16(27-2)17(15)28-3)18(23)21-13-4-6-14(7-5-13)30(24,25)22-19-20-8-9-29-19/h4-11H,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJIZPSAMGNBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.

    Medicine: Explored for its anti-fungal and anti-bacterial properties, including activity against Helicobacter pylori and Mycobacterium tuberculosis.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves:

Comparison with Similar Compounds

3,4-Dimethoxy Analogue (C18H17N3O5S2)

  • Structure : Lacks one methoxy group compared to the target compound (3,4-dimethoxy vs. 3,4,5-trimethoxy) .
  • Molecular Weight : 419.47 g/mol vs. 453.50 g/mol (estimated for the trimethoxy variant).
  • Impact : Reduced electron-donating effects and steric bulk may lower binding affinity to targets sensitive to methoxy group interactions.

Nitro-Substituted Derivative (C16H12N4O5S2)

  • Structure: Features a nitro group (-NO2) at the benzamide’s 3-position instead of methoxy groups .
  • Molecular Weight : 428.42 g/mol.

Modifications on the Sulfamoyl-Thiazole Moiety

4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

  • Structure : Replaces the trimethoxy benzamide with a methyl-phenyl sulfamoyl group .
  • Impact : Increased hydrophobicity due to the phenyl group, which may enhance membrane permeability but reduce aqueous solubility.

3-(Benzoylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

  • Structure: Incorporates a benzoylamino group on the benzamide ring .

Spectroscopic Characterization

  • IR Spectroscopy :
    • C=S Stretch : Observed at 1247–1255 cm⁻¹ in thione tautomers (e.g., triazole-thiones) .
    • Methoxy Groups : Strong absorption bands near 2830–2960 cm⁻¹ (C-O stretching) .
  • ¹H-NMR : Overlapping aromatic signals (e.g., 6.8–8.2 ppm) complicate assignments, as seen in fluorinated benzamides () .

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3,4,5-Trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (Target) C19H19N3O6S2 453.50* 3,4,5-OMe, thiazol-2-ylsulfamoyl
3,4-Dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide C18H17N3O5S2 419.47 3,4-OMe, thiazol-2-ylsulfamoyl
3-Nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide C16H12N4O5S2 428.42 3-NO2, thiazol-2-ylsulfamoyl

*Estimated based on structural analogy.

Biological Activity

3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14N2O4S
  • Molecular Weight : 286.38 g/mol
  • IUPAC Name : 3,4,5-trimethoxy-N-(1,3-thiazol-2-yl)benzamide
  • CAS Number : 50591-71-4

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. Notably, it has been studied for its interaction with carbonic anhydrases (CAs), which are crucial for various physiological processes including pH regulation and ion transport. The inhibition of tumor-associated carbonic anhydrase IX (CA IX) has been linked to anti-cancer effects, making this compound a candidate for further development in oncology .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antitumor Activity Inhibits CA IX, potentially reducing tumor growth and metastasis .
Antimicrobial Effects Exhibits activity against various bacterial strains .
Anti-inflammatory Modulates inflammatory pathways, contributing to reduced inflammation .

Case Studies

  • Cancer Research :
    In a study examining the effects of various sulfonamide derivatives on cancer cell lines, this compound demonstrated significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to its ability to inhibit CA IX selectively while sparing CA II, thus minimizing side effects associated with traditional chemotherapeutics .
  • Antimicrobial Studies :
    A recent investigation assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it possesses a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • The thiazole ring is essential for binding to target enzymes.
  • The trimethoxy group enhances lipophilicity and cellular uptake.

Research indicates that modifications to these structural elements can significantly alter potency and selectivity against various biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Reactant of Route 2
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3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

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